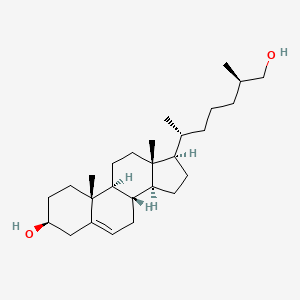

27-Hydroxycholesterol

概要

説明

27-Hydroxycholesterol is an endogenous oxysterol, a metabolite of cholesterol produced by the enzyme cholesterol 27-hydroxylase (CYP27A1). It is known for its multiple biological functions, including activity as a selective estrogen receptor modulator and as an agonist of the liver X receptor . This compound has been implicated in various physiological and pathological processes, including cholesterol metabolism, immune response, and cancer progression .

準備方法

Synthetic Routes and Reaction Conditions: 27-Hydroxycholesterol can be synthesized through enzymatic conversion of cholesterol. The enzyme cholesterol 27-hydroxylase (CYP27A1) catalyzes the hydroxylation of cholesterol at the 27th carbon position . This enzymatic reaction typically occurs in the mitochondria of cells.

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to overexpress the enzyme CYP27A1 in microbial or mammalian cell cultures. The cells are then incubated with cholesterol, leading to the production of this compound, which is subsequently extracted and purified using chromatographic techniques .

Types of Reactions:

Reduction: It can be reduced to form cholestane-3β,27-diol.

Substitution: The hydroxyl group at the 27th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like tosyl chloride can be used for substitution reactions.

Major Products:

27-Hydroxycholestenoic acid: Formed through oxidation.

Cholestane-3β,27-diol: Formed through reduction.

科学的研究の応用

Breast Cancer

27HC has been identified as a selective estrogen receptor modulator (SERM) that influences breast cancer progression. Research indicates that elevated levels of 27HC are associated with increased metastasis in breast cancer models. Specifically, it enhances the metastatic potential of estrogen receptor-positive tumors by promoting immune cell recruitment to metastatic sites and altering the tumor microenvironment .

Key Findings:

- Metastasis Promotion: Inhibition of CYP27A1, the enzyme responsible for 27HC synthesis, significantly reduces metastasis in animal models .

- Immune Modulation: 27HC increases the presence of polymorphonuclear neutrophils and γδ-T cells at metastatic sites, contributing to tumor growth .

Thyroid Carcinoma

Recent studies have shown that 27HC levels are markedly higher in aggressive thyroid carcinoma samples compared to less aggressive forms. This correlation suggests that 27HC may serve as a biomarker for tumor aggressiveness and could potentially be targeted for therapeutic interventions .

Data Table: Levels of 27HC in Thyroid Tumors

| Tumor Type | Percentage Positive | Mean 27HC Level (ng/mg protein) |

|---|---|---|

| Low/Intermediate Risk PTC | 20% | 3.73 |

| High-Risk PTC | 44% | 10.07 |

| PDTC/ATC | 89% | 89.42 |

Atherosclerosis

27HC has been implicated in the promotion of atherosclerosis through pro-inflammatory mechanisms mediated by estrogen receptors. Elevated levels of this oxysterol contribute to vascular inflammation without altering lipid status, indicating a unique pathway through which it affects cardiovascular health .

Mechanisms:

- Leukocyte-Endothelial Adhesion: Intravital microscopy studies demonstrated that 27HC enhances leukocyte adhesion under inflammatory conditions, contributing to vascular pathology .

Obesity and Metabolism

Research has indicated that high-fat diets increase circulating levels of 27HC, which correlates with obesity-related complications such as breast cancer recurrence. The metabolite's role in mediating the effects of dietary cholesterol on metabolic health highlights its potential as a therapeutic target for obesity-related diseases .

Targeting CYP27A1

Given the significant role of 27HC in promoting cancer metastasis and cardiovascular disease, inhibitors of CYP27A1 are being explored as potential therapeutic agents. These inhibitors could reduce levels of 27HC and mitigate its adverse effects on tumor progression and vascular inflammation .

作用機序

27-Hydroxycholesterol exerts its effects through multiple mechanisms:

Estrogen Receptor Modulation: It acts as a selective estrogen receptor modulator, influencing the activity of estrogen receptors in a tissue-specific manner.

Liver X Receptor Activation: It activates liver X receptors, which play a role in cholesterol metabolism and immune response.

Epigenetic Modulation: It can induce DNA methylation changes, affecting gene expression and potentially contributing to cancer progression.

類似化合物との比較

24S-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

25-Hydroxycholesterol: Known for its role in immune response and cholesterol homeostasis.

7α,25-Dihydroxycholesterol: Acts as a ligand for Epstein-Barr virus-induced gene 2 and directs B cell migration.

Uniqueness: 27-Hydroxycholesterol is unique due to its dual role as a selective estrogen receptor modulator and liver X receptor agonist. This dual functionality allows it to influence both cholesterol metabolism and estrogen receptor signaling, making it a compound of significant interest in both metabolic and cancer research .

生物活性

27-Hydroxycholesterol (27HC) is a cholesterol metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of cardiovascular health, cancer biology, and metabolic disorders. This article explores the multifaceted roles of 27HC, supported by recent research findings, case studies, and data tables.

Overview of this compound

27HC is produced from cholesterol through the action of the enzyme CYP27A1 and serves as a precursor for bile acids. It is classified as an endogenous selective estrogen receptor modulator (SERM), influencing various physiological processes by interacting with estrogen receptors (ERs) .

Estrogen Receptor Modulation:

27HC binds to both ERα and ERβ, exhibiting partial agonist activity. This interaction can lead to altered gene expression profiles in target tissues, particularly in breast cancer cells, where it promotes cell proliferation and survival . Notably, 27HC's ability to antagonize estrogen's protective effects in cardiovascular tissues has been documented, indicating its complex role in vascular biology .

Inflammatory Response:

Research indicates that 27HC promotes inflammation through ERα-dependent pathways. In macrophages, it enhances the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to atherogenesis . Additionally, high levels of 27HC have been linked to increased adiposity and metabolic dysregulation in models of obesity .

Impact on Disease Processes

Cardiovascular Disease:

Elevated levels of 27HC are associated with increased atherosclerosis risk. Studies show that it enhances leukocyte-endothelial adhesion and stimulates pro-inflammatory gene expression in vascular cells . The modulation of nitric oxide synthase (NOS) pathways by 27HC further complicates its role in cardiovascular health .

Cancer Metastasis:

In the context of cancer, particularly breast cancer, 27HC has been shown to facilitate tumor growth and metastasis. It promotes the metastatic potential of lung adenocarcinoma (LAC) cells by activating signaling pathways such as NFκB and AKT . The presence of 27HC in breast tumors correlates with poor prognosis and higher tumor grades .

Table 1: Summary of Key Research Findings on this compound

化学反応の分析

Metabolism of 27-Hydroxycholesterol

27-HC undergoes further oxidation by oxysterol 7α-hydroxylase (CYP7B1) in the liver, leading to bile acid synthesis. This step is critical for regulating 27-HC levels in circulation .

Reaction Details :

-

Enzyme : CYP7B1

-

Substrate : this compound

-

Product : Bile acids (e.g., 3β-hydroxy-5-cholen-24-oic acid)

-

Key Role : Prevents 27-HC accumulation; genetic deficiencies in CYP7B1 cause elevated 27-HC levels .

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| CYP7B1 | 27-HC | Bile acids | Metabolism regulation |

Cancer Metastasis

27-HC promotes metastasis in breast cancer and other tumors by activating NFκB and AKT pathways . It also enhances cytokine secretion (e.g., FGF-2, IL-6) and modulates immune cell activity (e.g., neutrophils, γδ-T cells) .

Key Reaction :

Atherosclerosis

27-HC enhances leukocyte-endothelial adhesion and vascular inflammation via ERα-mediated pathways , contributing to atherosclerosis .

Key Reaction :

Neuroprotection

27-HC exhibits neuroprotective effects by acting as a SERM (selective estrogen receptor modulator) , binding to ERα and ERβ with varying affinities .

Key Reaction :

Metabolic Regulation

In the brain, 27-HC modulates SK channels in POMC neurons, suppressing food intake and altering substrate utilization (e.g., increased fat metabolism) .

Key Reaction :

Comparative Analysis of Key Reactions

| Reaction Type | Enzyme | Role |

|---|---|---|

| Synthesis | CYP27A1 | Initiates bile acid synthesis |

| Metabolism | CYP7B1 | Regulates 27-HC levels |

| Cancer metastasis | NFκB/AKT | Promotes tumor growth and invasion |

| Atherosclerosis | ERα | Enhances vascular inflammation |

| Neuroprotection | ERβ | Modulates estrogenic signaling |

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-YSQMORBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864941 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20380-11-4 | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20380-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020380114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (25R)-26-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLEST-5-ENE-3.BETA.,26-DIOL, (25R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2NA6P5SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 27-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。